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Cat. No.: B15566238

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and
mechanism of action for Fce 22250. Initially misidentified in some contexts as a penem
antibiotic, Fce 22250 is authoritatively classified as a rifamycin derivative, specifically 3-(N-
piperidinomethylazino)methylrifamycin SV. This document will clarify its structural identity,
present available spectroscopic information, detail relevant experimental protocols, and
illustrate its mechanism of action. Fce 22250 is noted for its broad antibacterial spectrum,
including activity against mycobacteria, good oral absorption, and long persistence in vivo[1].

Compound Identification and Structure

A critical point of clarification is the structural class of Fce 22250. While the "Fce" designation is
common for compounds from Farmitalia-Carlo Erba, which developed both penems and
rifamycins, Fce 22250 is a member of the rifamycin family of antibiotics.

Table 1: Compound Identification
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Parameter Value

Compound Name Fce 22250

Systematic Name 3-(N-piperidinomethylazino)methylrifamycin SV
CAS Number 86737-06-6

Molecular Formula CaaHssN4O12

Molecular Weight 834.95 g/mol

Spectroscopic Data

Detailed, publicly available spectroscopic data specifically for Fce 22250 is limited. However,
based on the known structure and extensive literature on rifamycin SV derivatives, the
expected spectroscopic characteristics can be summarized. The following tables present
expected values and assignments based on analyses of closely related rifamycin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complex structure of rifamycin derivatives. The
1H and 13C NMR spectra would confirm the presence of the ansa-chain, the naphthoquinone
core, and the specific C-3 side chain.

Table 2: Representative *H NMR Data for a Rifamycin SV Core

Chemical Shift (8) ppm Multiplicity Assighment
~12-14 S Phenolic OH
~6.0-7.5 m Aromatic and Olefinic protons

Protons adjacent to oxygen

~3.0-4.0 m _

and nitrogen
~2.3 S Acetyl CHs

Aliphatic CH, CHz, CHs
~0.5-2.0 m

protons in the ansa chain
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Table 3: Representative 3C NMR Data for a Rifamycin SV Core

Chemical Shift (8) ppm Assignment

~180-190 Quinone Carbonyls

~170 Acetyl Carbonyl

~110-160 Aromatic and Olefinic Carbons
~70-85 Ansa chain carbons bonded to oxygen

Aliphatic carbons in the ansa chain and side
~10-40 _
chains

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4. Expected Infrared Absorption Bands for Fce 22250

Wavenumber (cm~—2) Functional Group
3400-3500 (broad) O-H (hydroxyl groups)
2900-3000 C-H (aliphatic)

~1730 C=0 (ester, acetyl group)
~1650 C=0 (quinone carbonyls)
~1600 C=C (aromatic and olefinic)
~1250 C-O (ester and ether)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the
exact mass, confirming the molecular formula.
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Table 5: Mass Spectrometry Data for Fce 22250

Parameter Value
Molecular Formula CaaHssN4O12
Monoisotopic Mass 834.4051 g/mol
Expected [M+H]* 835.4129 m/z
Expected [M+Na]* 857.3949 m/z

Experimental Protocols

While specific protocols for Fce 22250 are not available, the following are representative
methodologies for the spectroscopic analysis of rifamycin antibiotics.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve ~5-10 mg of the rifamycin derivative in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds, or Methanol-da).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a standard *H NMR spectrum.

o Acquire a 33C{*H} NMR spectrum (proton-decoupled).

o To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation
Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single
Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate
protons with their directly attached carbons and long-range carbon-proton connectivities,
respectively.

Infrared (IR) Spectroscopy Protocol

e Sample Preparation:
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o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry,
spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and
press it into a transparent disc using a hydraulic press.

o ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample
directly onto the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.

o The spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry (LC-MS/MS) Protocol

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like
methanol or acetonitrile. Further dilute the stock solution to an appropriate concentration for
analysis. For complex matrices like plasma, a protein precipitation step followed by
centrifugation is typically required[2].

o Chromatography:
o Column: Use a C18 reverse-phase HPLC column.

o Mobile Phase: A gradient elution with water and acetonitrile, often with a small amount of
formic acid or ammonium acetate to improve ionization.

o Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
e Mass Spectrometry:

o lonization Source: Electrospray lonization (ESI) in positive ion mode is commonly used for
rifamycins.
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o Analysis: Perform a full scan to determine the parent ion mass. For quantitative analysis or
structural confirmation, use tandem mass spectrometry (MS/MS) by selecting the parent
ion and fragmenting it to observe characteristic product ions.

Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial RNA
Polymerase

Rifamycins, including Fce 22250, exert their antibacterial effect by targeting a crucial enzyme in
bacteria: DNA-dependent RNA polymerase (RNAP). This enzyme is responsible for
transcribing genetic information from DNA to RNA, a vital step in protein synthesis. Rifamycins
bind to the B-subunit of the bacterial RNAP, creating a steric block that prevents the elongation
of the nascent RNA chain beyond a length of 2-3 nucleotides[3][4][5][6]. This effectively halts
transcription and leads to bacterial cell death. The binding site for rifamycins on the bacterial
RNAP is distinct from the active site for eukaryotic RNAP, which accounts for the selective

toxicity of these antibiotics against bacteria.
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Mechanism of Action of Fce 22250
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Caption: Fce 22250 inhibits bacterial transcription by binding to RNA polymerase.
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Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a novel antibiotic compound like Fce 22250.

Workflow for Spectroscopic Analysis
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Caption: A typical workflow for the spectroscopic characterization of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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